tert-butyl 4-(1,1-dioxo-1??-thian-4-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a thiopyran moiety
Preparation Methods
The synthesis of tert-butyl 4-(1,1-dioxo-1??-thian-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the thiopyran moiety. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve optimization of these reactions to increase yield and purity .
Chemical Reactions Analysis
tert-Butyl 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially altering the thiopyran moiety.
Scientific Research Applications
tert-Butyl 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1,1-dioxo-1??-thian-4-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with various biological molecules, potentially inhibiting or activating specific pathways. The thiopyran moiety may also play a role in modulating the compound’s activity .
Comparison with Similar Compounds
Similar compounds to tert-butyl 4-(1,1-dioxo-1??-thian-4-yl)piperazine-1-carboxylate include:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share the piperazine core but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of the thiopyran moiety in this compound distinguishes it from these similar compounds .
Properties
IUPAC Name |
tert-butyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)16-8-6-15(7-9-16)12-4-10-21(18,19)11-5-12/h12H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBACNKKKMSXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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